molecular formula C16H19N3O2S B3012383 N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide CAS No. 894005-55-1

N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide

Cat. No.: B3012383
CAS No.: 894005-55-1
M. Wt: 317.41
InChI Key: VXGYKBVCUAETPN-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide is a compound that belongs to the class of heterocyclic organic compounds It features a pyridazine ring fused with a furan ring, and a sulfanylacetamide group attached to the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide typically involves multicomponent reactions. One common method involves the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . This reaction is usually carried out under catalyst-free conditions, making it an efficient and straightforward synthetic route.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The sulfanylacetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the pyridazine ring can produce dihydropyridazine compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic rings and sulfanylacetamide group. These interactions can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide is unique due to its combination of a furan ring with a pyridazine ring and a sulfanylacetamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-15(17-12-5-2-1-3-6-12)11-22-16-9-8-13(18-19-16)14-7-4-10-21-14/h4,7-10,12H,1-3,5-6,11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGYKBVCUAETPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601330062
Record name N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815753
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

894005-55-1
Record name N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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